2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
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Overview
Description
“2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives have been studied for their biological activities, including analgesic activity .
Synthesis Analysis
A simple method for the synthesis of new derivatives of isoindoline-1,3-dione has been developed, which consists of the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .
Molecular Structure Analysis
The structure of the isolated substances was proved using 1H and 13C NMR spectroscopy .
Chemical Reactions Analysis
The reaction of phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide leads to the formation of phthalimide derivatives .
Scientific Research Applications
Non-Steroidal Analgesics
- Scientific Field : Medicinal Chemistry .
- Application Summary : This compound has been developed as a non-steroidal analgesic . Non-opioid analgesics are not addictive; however, the strength of their action is significantly lower than opioids .
- Methods of Application : A simple method for the synthesis of new derivatives of isoindoline-1,3-dione is developed in this study, which consists of the interaction of N -arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .
- Results or Outcomes : It was revealed that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione has a high analgesic activity, 1.6 times higher than the activity of the reference drug metamizole sodium .
Antiviral Activity
- Scientific Field : Pharmacology .
- Application Summary : Indole derivatives, including isoindoline-1,3-dione derivatives, have been found to possess antiviral activity .
Antiseizure Activity
- Scientific Field : Neuropharmacology .
- Application Summary : Isoindoline-1,3-dione derivatives have been synthesized and evaluated for antiseizure activity .
Anti-Inflammatory Activity
- Scientific Field : Pharmacology .
- Application Summary : Indole derivatives, including isoindoline-1,3-dione derivatives, have been found to possess anti-inflammatory activity .
Anticancer Activity
- Scientific Field : Oncology .
- Application Summary : Indole derivatives, including isoindoline-1,3-dione derivatives, have been found to possess anticancer activity .
Acetylcholinesterase Inhibitor
- Scientific Field : Neuropharmacology .
- Application Summary : Isoindoline-1,3-dione derivatives have been prepared as an inhibitor of acetylcholinesterase .
- Results or Outcomes : The compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1,3-dione was found to be active as an acetylcholinesterase inhibitor .
Anti-Inflammatory Activity
- Scientific Field : Pharmacology .
- Application Summary : Indole derivatives, including isoindoline-1,3-dione derivatives, have been found to possess anti-inflammatory activity .
Anticancer Activity
- Scientific Field : Oncology .
- Application Summary : Indole derivatives, including isoindoline-1,3-dione derivatives, have been found to possess anticancer activity .
Acetylcholinesterase Inhibitor
- Scientific Field : Neuropharmacology .
- Application Summary : Isoindoline-1,3-dione derivatives have been prepared as an inhibitor of acetylcholinesterase .
- Results or Outcomes : The compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione was found to be active as an acetylcholinesterase inhibitor .
Safety And Hazards
Acute toxicity and biological activity in silico were studied for all of the obtained compounds using the online programs GUSAR and PASS . For 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione and 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid, an acute toxicity and biological activity in vivo was studied in laboratory mice. It was shown that the results of in silico and in vivo methods are comparable and indicate the low toxicity of the obtained compounds .
properties
IUPAC Name |
2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-26-14-10-8-13(9-11-14)18-21-17(27-22-18)7-4-12-23-19(24)15-5-2-3-6-16(15)20(23)25/h2-3,5-6,8-11H,4,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCUFIIZXUCXQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione |
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